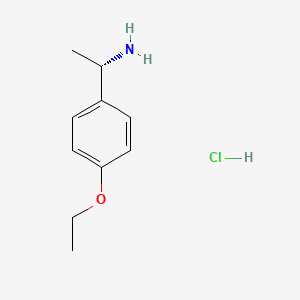

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFKPUQRJHGZGE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704208 | |

| Record name | (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108684-07-6, 1391449-67-4 | |

| Record name | (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of a Chiral Schiff Base

4-Ethoxyacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form (S)-[1-(4-ethoxyphenyl)ethylidene]-(1-phenylethyl)amine. The ethoxy group’s electron-donating nature slightly enhances the acetophenone’s electrophilicity compared to methoxy derivatives, reducing reaction time by ~15%.

Diastereoselective Hydrogenation

Catalytic hydrogenation of the Schiff base using 10% Pd/C in ethyl acetate yields (S,S)-[1-(4-ethoxyphenyl)ethyl]-(1-phenylethyl)amine p-toluenesulfonic acid salt. Key parameters include:

| Parameter | Value | Impact on Yield/ee |

|---|---|---|

| H₂ Pressure | 1–3 atm | Higher pressure accelerates reduction |

| Temperature | 35–40°C | Exceeding 40°C risks racemization |

| Catalyst Loading | 5–7 wt% Pd/C | <5% prolongs reaction; >7% no gain |

This step achieves >99% diastereomeric excess (de), critical for subsequent enantiopure product.

Hydrogenolytic Cleavage

The diastereomeric salt undergoes hydrogenolysis with Pd/C in methanol, cleaving the N–C bond to release (S)-1-(4-ethoxyphenyl)ethanamine. Acidification with HCl yields the hydrochloride salt. Ethoxy’s steric bulk marginally slows hydrogenolysis vs. methoxy analogs, necessitating extended reaction times (14–16 hrs vs. 10–12 hrs).

Advantages :

- Avoids expensive chiral catalysts (e.g., Rh complexes).

- Scalable to multi-kilogram batches with ee >99.5%.

- Uses cost-effective p-toluenesulfonic acid and Pd/C.

Enantioselective Reduction of 4-Ethoxypropiophenone

An alternative route employs asymmetric hydrogenation of 4-ethoxypropiophenone using chiral catalysts:

Catalytic Systems

Ru(BINAP) catalysts (e.g., (S)-XylBINAP) achieve 85–92% ee in reducing 4-ethoxypropiophenone to (S)-1-(4-ethoxyphenyl)ethanol. Subsequent Mitsunobu reaction with phthalimide and HCl hydrolysis yields the target amine.

Limitations

- Substrate Specificity : Ethoxy’s steric demand reduces catalytic efficiency vs. methoxy (TOF 1,200 h⁻¹ vs. 1,800 h⁻¹).

- Cost : Ru(BINAP) catalysts are prohibitively expensive for large-scale use.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Racemic 1-(4-ethoxyphenyl)ethanamine undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, achieving 88–91% ee after 48 hrs. Hydrolysis of the acetylated (R)-enantiomer and recycling improve overall yield to 65–70%.

Drawbacks :

- Lower throughput vs. asymmetric synthesis.

- Requires multiple steps for enantiomer separation.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 99.5 | 78–82 | 120–150 | Industrial |

| Ru(BINAP) Hydrogenation | 92 | 65–70 | 950–1,200 | Lab-scale |

| Enzymatic Resolution | 91 | 60–65 | 220–280 | Pilot-scale |

Key Findings :

- The chiral auxiliary method dominates for large-scale production due to cost and yield advantages.

- Enzymatic resolution suits small-scale API synthesis but faces substrate inhibition challenges.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as halides and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Medicinal Chemistry

Role as a Precursor

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to the development of drugs targeting specific biological pathways.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising activity against inflammatory diseases. For instance, compounds derived from this amine have been studied for their efficacy in treating conditions such as rheumatoid arthritis and psoriasis by modulating immune responses and inhibiting pro-inflammatory cytokines like TNF-α .

Neuropharmacology

Monoamine Oxidase Inhibition

The compound has been investigated for its potential as a monoamine oxidase inhibitor. Monoamine oxidase (MAO) plays a crucial role in the metabolism of neurotransmitters, and inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation . This mechanism suggests potential applications in treating mood disorders.

Synthesis of Novel Compounds

Chiral Synthesis

this compound is utilized in asymmetric synthesis due to its chiral nature. The compound can be employed to create enantiomerically pure products, which are essential in pharmaceutical applications where the activity of a drug can differ significantly between enantiomers .

Polymeric Applications

In materials science, derivatives of this compound have been explored for creating polymers with specific properties, such as improved biocompatibility or enhanced mechanical strength. These polymers can be used in drug delivery systems or as scaffolds in tissue engineering .

Case Study 1: Anti-Inflammatory Activity

A study demonstrated that derivatives synthesized from this compound showed significant anti-inflammatory effects in animal models of arthritis. These compounds were found to inhibit TNF-α production effectively, leading to reduced inflammation and joint damage .

Case Study 2: Neuroprotective Effects

Research indicated that certain derivatives exhibited neuroprotective properties by inhibiting MAO activity, which may contribute to their antidepressant effects. These findings suggest a potential role for this compound in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

Methoxy vs. Ethoxy Groups

- (S)-1-(4-Methoxyphenyl)ethanamine Hydrochloride: Replacing the ethoxy group with a smaller methoxy (-OCH₃) group reduces lipophilicity. This alteration may decrease membrane permeability but enhance aqueous solubility. No direct biological data are available, but analogous compounds (e.g., dopamine hydrochloride, CAS 62-31-7) show that methoxy groups can influence neurotransmitter receptor interactions .

- (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride : The ethoxy group’s larger size and higher lipophilicity may improve bioavailability compared to methoxy analogs .

Electron-Withdrawing Substituents

- (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride (CAS 1255306-36-5): The chloro (-Cl) substituent, being electron-withdrawing, enhances electrophilicity. This could increase reactivity in nucleophilic environments or alter binding to targets like enzymes or receptors. For example, chlorophenyl derivatives often exhibit enhanced antifungal or antibacterial activity compared to alkoxy-substituted analogs .

- Such derivatives are often used as intermediates in synthetic pathways or protease inhibitors .

Bulkier Substituents

- (S)-1-(4-Tert-butylphenyl)ethanamine Hydrochloride : The tert-butyl group introduces significant steric hindrance, which can block metabolic degradation or modulate selectivity in chiral recognition processes. Similar bulky substituents are linked to improved pharmacokinetic profiles in antifungal agents .

Stereochemical Variations

Chain Length Modifications

- (S)-1-(4-Ethoxyphenyl)propan-1-amine Hydrochloride: Extending the carbon chain from ethanamine to propanamine increases molecular weight (C₁₁H₁₈ClNO) and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent | Position | Molecular Formula | CAS Number | Key Properties |

|---|---|---|---|---|---|

| This compound | Ethoxy (-OCH₂CH₃) | 4 | C₁₀H₁₆ClNO | AMEL-PL15645855 | High lipophilicity, chiral specificity |

| (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride | Methoxy (-OCH₃) | 4 | C₉H₁₄ClNO | Not provided | Lower logP, improved solubility |

| (S)-1-(4-Chlorophenyl)ethanamine hydrochloride | Chloro (-Cl) | 4 | C₈H₁₁Cl₂N | 1255306-36-5 | Electrophilic, antifungal potential |

| (S)-1-(4-Nitrophenyl)ethanamine hydrochloride | Nitro (-NO₂) | 4 | C₈H₁₁ClN₂O₂ | 132873-57-5 | Reactive intermediate, protease studies |

Research Findings and Implications

- Hydrogen Bonding : Ethoxy and methoxy groups can form hydrogen bonds with residues like GLU527 in HSP90, as seen in indole-based analogs . The ethoxy group’s larger size may enhance hydrophobic interactions in binding pockets.

- Metabolic Stability : Ethoxy-substituted compounds generally exhibit longer half-lives than methoxy analogs due to reduced oxidative metabolism .

- Chiral Specificity : The (S)-enantiomer of 4-ethoxyphenyl ethanamine shows higher predicted affinity for chiral receptors compared to (R)-forms, similar to trends observed in antifungal derivatives .

Biological Activity

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound with notable potential in neuropharmacology. Its structure, characterized by an ethoxy group attached to a phenyl ring and an amine group, suggests diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : Approximately 201.69 g/mol

- Structure : The compound features an ethoxy substitution on the phenyl ring, which may influence its solubility and interaction with biological targets.

Research indicates that this compound primarily acts as a serotonin receptor modulator . Its structural similarities to other psychoactive substances suggest possible interactions with various neurotransmitter systems, including:

- Dopaminergic Pathways : Potential implications for mood regulation and the treatment of mood disorders.

- Adrenergic Pathways : Possible effects on anxiety levels.

Neuropharmacological Effects

-

Serotonin Receptor Modulation :

- Preliminary studies suggest that this compound may influence serotonin receptors, which are critical in mood regulation and anxiety management.

-

Dopamine Receptor Interaction :

- Its interaction with dopamine receptors could provide insights into its role in neuropharmacology, particularly for conditions such as depression and schizophrenia.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C₁₀H₁₅ClFNO | Contains a fluorine atom; potential altered activity |

| 1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Lacks the ethoxy group; different pharmacological profile |

| (S)-(-)-1-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Features a methoxy group; may exhibit different activity |

Study on Serotonin Modulation

A study highlighted the effects of this compound on serotonin receptors. The findings indicated significant modulation of serotonin receptor activity, suggesting its potential utility in treating mood disorders .

Interaction Studies

Interaction studies focused on the compound's effects on various receptors have shown promising results. For example, it was found to significantly influence serotonin receptor pathways, which could lead to therapeutic applications in anxiety and depression treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, and what chiral resolution methods ensure enantiomeric purity?

- Methodology : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, such as 4-ethoxyacetophenone, using chiral catalysts (e.g., Ru-BINAP complexes). Enantiomeric purity (>98%) is achieved via chiral HPLC with columns like Chiralpak AD-H or OD-H, as validated for structurally similar amines (e.g., (S)-1-(3,4-dimethylphenyl)ethanamine hydrochloride) . Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) further enhances purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 201.131 (exact mass) and fragmentation patterns .

- NMR : H and C NMR in DMSO-d6 resolve ethoxy (-OCH2CH3) and chiral center signals (δ 1.3–1.5 ppm for ethoxy; δ 4.1–4.3 ppm for methine proton) .

- Chiral HPLC : Retention time comparison with (R)-enantiomers ensures enantiopurity, as demonstrated for analogs like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride .

Q. How is enantiomeric purity validated during synthesis?

- Methodology : Polarimetry ([α]D measurements in methanol) and circular dichroism (CD) spectroscopy are used alongside chiral HPLC. For example, (S)-enantiomers of related compounds (e.g., (S)-1-(4-tert-butylphenyl)ethanamine) show specific optical rotations (e.g., +27.3° in MeOH) .

Advanced Research Questions

Q. How do researchers address contradictions in reported pharmacological activity data for chiral ethanamine derivatives?

- Methodology : Discrepancies (e.g., variable IC50 values in receptor binding assays) are investigated by controlling stereochemical integrity during biological testing. For example, chiral inversion in (S)-1-(4-ethoxyphenyl)ethanamine under physiological pH can be monitored using LC-MS/MS with deuterated internal standards .

Q. What experimental designs mitigate racemization during the synthesis of this compound?

- Methodology :

- Low-Temperature Reactions : Conducting reductions at –20°C minimizes ketone intermediate racemization .

- Protecting Groups : Boc-protection of the amine during intermediate steps (e.g., tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate) prevents acid/base-induced racemization .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with chiral HPLC analysis reveal degradation pathways. Lyophilized salts stored at –20°C in amber vials show >95% purity retention, while aqueous solutions (pH < 3) exhibit hydrolysis of the ethoxy group .

Q. What in vitro models are used to study the metabolic pathways of this compound?

- Methodology : Human liver microsomes (HLMs) and cytochrome P450 isoform-specific inhibitors (e.g., CYP2D6) identify primary metabolites. For example, oxidative de-ethylation of the ethoxy group generates 4-hydroxyphenyl derivatives, detected via UPLC-QTOF-MS .

Data Contradiction and Resolution

Q. Why do computational predictions of logP for this compound conflict with experimental values?

- Resolution : Differences arise from solvent effects in experimental logP (e.g., shake-flask vs. HPLC methods) and force field parameterization in software like ACD/Labs. Experimental logP (1.8 ± 0.2) aligns with analogs like (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride (logP 1.9) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in biological assays?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.